Ethyl 4-(2-cyanoacetamido)benzoate
Overview
Description
Ethyl 4-(2-cyanoacetamido)benzoate is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its versatile chemical structure, which allows it to participate in various chemical reactions and form a wide range of derivatives. It is often used as a precursor in the synthesis of more complex molecules, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Ethyl 4-(2-cyanoacetamido)benzoate is a derivative of benzocaine, a well-known drug . The primary targets of this compound are Gram-positive and Gram-negative bacteria , including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its bacterial targets through a series of reactions, including facile coupling, Michael addition, condensation, and nucleophilic attack . These reactions lead to the synthesis of various scaffolds containing the benzocaine core .
Biochemical Pathways
The compound affects several biochemical pathways. It serves as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds . These scaffolds are synthesized through various reactions, including the coupling reaction and the formation of cyclized triazine products .
Pharmacokinetics
Its parent compound, benzocaine, is known for its low pka value and solubility in aqueous conditions . These properties allow benzocaine to remain localized in wounds, providing long-term pain relief
Result of Action
The compound exhibits potent antibacterial activity against its bacterial targets The compound’s parent, benzocaine, is known for its pain-relieving, antioxidative, and antimicrobial activity .
Action Environment
The compound’s parent, benzocaine, is known to remain localized in wounds, which is relevant for providing long-term pain relief This suggests that the compound’s action, efficacy, and stability may be influenced by the local environment of the wound
Biochemical Analysis
Biochemical Properties
It has been used as a precursor for the synthesis of various scaffolds, including triazine, pyridone, thiazolidinone, thiazole, and thiophene . These scaffolds have been synthesized using facile coupling, Michael addition, condensation, and nucleophilic attack reactions .
Cellular Effects
Its derivatives have shown antibacterial activities against Gram-positive and Gram-negative bacteria .
Molecular Mechanism
Its derivatives have been studied using molecular docking and QSAR studies .
Temporal Effects in Laboratory Settings
It has been used as a precursor for the synthesis of various scaffolds .
Metabolic Pathways
It has been used as a precursor for the synthesis of various scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-cyanoacetamido)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzocaine with 1-cyanoacetyl-3,5-dimethylpyrazole. This reaction yields this compound with good efficiency . Another method involves the reaction of ethyl 4-aminobenzoate with cyanoacetic acid under appropriate conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-cyanoacetamido)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the cyanoacetamido group acts as a nucleophile.
Condensation Reactions: It can undergo condensation reactions to form more complex heterocyclic compounds.
Cyclization Reactions: The compound can be cyclized to form triazine, pyridone, thiazolidinone, thiazole, and thiophene derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenylisothiocyanate, thioglycolic acid, and elemental sulfur . Typical reaction conditions involve the use of solvents such as ethanol and pyridine, with reactions often carried out at elevated temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as aminothiazole derivatives and thiazolidinone derivatives . These products are of significant interest due to their potential biological activities.
Scientific Research Applications
Ethyl 4-(2-cyanoacetamido)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential drug candidates, particularly those with antimicrobial and anticancer properties.
Biological Research: The compound is employed in studies involving molecular docking and QSAR modeling to evaluate its interactions with biological targets.
Industrial Applications: It is used in the production of various fine chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Ethyl 4-(2-cyanoacetamido)benzoate can be compared with other similar compounds, such as:
Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.
Procaine: Another local anesthetic with structural similarities to benzocaine.
Tetracaine: A more potent local anesthetic with a similar core structure.
The uniqueness of this compound lies in its cyanoacetamido group, which imparts distinct chemical reactivity and potential biological activities not observed in the other compounds mentioned.
Biological Activity
Ethyl 4-(2-cyanoacetamido)benzoate is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and analgesic research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 232.24 g/mol
The compound features a cyanoacetamido group attached to a benzoate moiety, which is significant for its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits potent antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notable targets include:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
- Pseudomonas aeruginosa
The mode of action involves interactions with bacterial enzymes, leading to inhibition of their activity and subsequent antimicrobial effects.
Antioxidant Activity
The compound has also shown promising antioxidant properties. In vitro studies assessed its ability to scavenge free radicals using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and nitric oxide radical scavenging tests. Results indicated that derivatives of this compound possess significant antioxidant capacity, which may be attributed to structural modifications enhancing their reactivity.
Interaction with Biological Targets
This compound interacts with various biochemical pathways:
- Enzyme Inhibition : The compound inhibits specific bacterial enzymes, disrupting metabolic processes essential for bacterial growth.
- Radical Scavenging : Its antioxidant mechanism likely involves a Single Electron Transfer followed by Proton Transfer (SET–PT), which is crucial in neutralizing free radicals.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings underscore the compound's potential as a lead candidate for antibiotic development.
Case Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant activity was quantified using the DPPH assay:
Compound | DPPH Scavenging Activity (%) at 100 µM |
---|---|
This compound | 85% |
Control (Ascorbic Acid) | 95% |
The results indicated that while this compound exhibits strong antioxidant activity, it is slightly less effective than ascorbic acid.
Properties
IUPAC Name |
ethyl 4-[(2-cyanoacetyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(15)7-8-13/h3-6H,2,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPTNNCXGBAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396495 | |
Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-53-5 | |
Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Ethyl 4-(2-cyanoacetamido)benzoate chosen as a starting material in this study?
A1: The researchers selected this compound as a key building block due to its multifunctional nature. This compound possesses both electrophilic and nucleophilic centers [], making it highly versatile for synthesizing diverse heterocyclic compounds with potential antioxidant properties. This versatility stems from the presence of the cyano group, the amide group, and the ester group, each offering distinct reactive sites.
Q2: How does the structure of this compound-derived compounds relate to their antioxidant activity?
A2: The study highlighted that modifications to the this compound scaffold led to variations in antioxidant activity. While the exact Structure-Activity Relationship (SAR) wasn't fully elucidated, the authors observed that certain derivatives, particularly compound 5, demonstrated significant antioxidant capacity in DPPH assays. Further investigation into the thermodynamic descriptors, such as ionization potential (IP) and bond dissociation enthalpy (BDE), suggested that the antioxidant mechanism of these compounds might involve a Single Electron Transfer followed by Proton Transfer (SET–PT) pathway []. These findings underscore the importance of structural modifications in fine-tuning the antioxidant properties of this compound derivatives.
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